2-Methyl-5-{[(E)-phenyldiazenyl](2-phenylhydrazinylidene)methyl}-1,3,4-oxadiazole
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Overview
Description
2-Methyl-5-{(E)-phenyldiazenylmethyl}-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-{(E)-phenyldiazenylmethyl}-1,3,4-oxadiazole typically involves the reaction of hydrazides with aldehydes or ketones, followed by cyclization. One common method involves the reaction of an acylhydrazide with an aldehyde under acidic conditions to form the corresponding hydrazone. This intermediate then undergoes cyclization in the presence of a dehydrating agent to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-{(E)-phenyldiazenylmethyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazines or amines .
Scientific Research Applications
2-Methyl-5-{(E)-phenyldiazenylmethyl}-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antiviral agent. .
Materials Science: The compound’s unique structural properties make it useful in the development of new materials, including polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-5-{(E)-phenyldiazenylmethyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole isomer with different substitution patterns.
1,3,4-Thiadiazole: A similar heterocyclic compound with sulfur instead of oxygen in the ring.
2-Phenyl-5-methyl-2H-1,2,3-triazole: A triazole compound with similar structural features
Uniqueness
2-Methyl-5-{(E)-phenyldiazenylmethyl}-1,3,4-oxadiazole is unique due to its specific substitution pattern and the presence of both phenyl and hydrazinylidene groups.
Properties
CAS No. |
164023-97-6 |
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Molecular Formula |
C16H14N6O |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N'-anilino-5-methyl-N-phenylimino-1,3,4-oxadiazole-2-carboximidamide |
InChI |
InChI=1S/C16H14N6O/c1-12-17-22-16(23-12)15(20-18-13-8-4-2-5-9-13)21-19-14-10-6-3-7-11-14/h2-11,18H,1H3 |
InChI Key |
POHIKBLBOAQDJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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